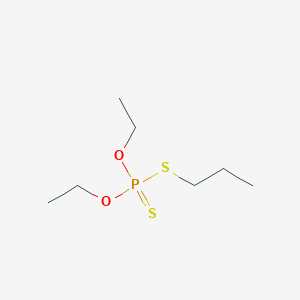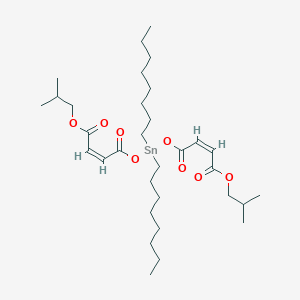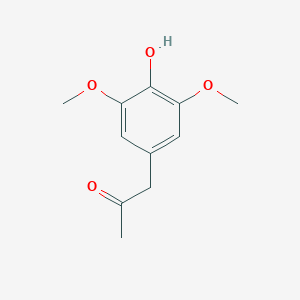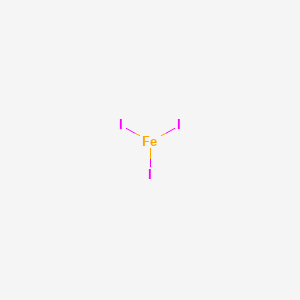
Triiodoiron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiodoiron, also known as T3, is a thyroid hormone that plays a vital role in the regulation of metabolism, growth and development, and the maintenance of body temperature. Triiodoiron is synthesized in the thyroid gland by the enzymatic conversion of thyroxine (T4) into T3. The hormone is transported through the bloodstream and binds to specific receptors in target cells, where it exerts its physiological effects.
Wirkmechanismus
The physiological effects of triiodoiron are mediated by binding to specific nuclear receptors, known as thyroid hormone receptors (TRs). These receptors are present in almost all cells in the body and regulate gene expression in response to changes in thyroid hormone levels. The binding of Triiodoiron to TRs leads to the activation or repression of target genes, resulting in changes in cellular metabolism, growth, and development.
Biochemische Und Physiologische Effekte
Triiodoiron has a wide range of biochemical and physiological effects, including the regulation of metabolism, thermogenesis, and growth and development. It has been shown to increase metabolic rate, stimulate lipolysis, and enhance glucose uptake in target tissues. Triiodoiron also plays a critical role in the development of the nervous system, bone growth, and the regulation of body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
Triiodoiron is a powerful tool for investigating the role of thyroid hormones in metabolism, growth, and development. It has been used extensively in animal studies to investigate the effects of thyroid hormone deficiency and excess on various physiological processes. However, the use of triiodoiron in laboratory experiments is limited by its potential to cause thyroid hormone disruption and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several areas of research that hold promise for the future of triiodoiron research. These include investigating the role of thyroid hormones in the regulation of energy balance and metabolic disorders, exploring the potential therapeutic applications of triiodoiron in the treatment of obesity and metabolic diseases, and developing new methods for the targeted delivery of thyroid hormones to specific tissues.
Conclusion:
Triiodoiron is a critical hormone that plays a vital role in the regulation of metabolism, growth, and development. Its physiological effects are mediated by binding to specific nuclear receptors, leading to changes in gene expression and cellular metabolism. Triiodoiron has been extensively studied for its role in metabolism, thermogenesis, and growth and development, and holds promise for the development of new therapeutic interventions for metabolic disorders.
Synthesemethoden
The synthesis of triiodoiron is a complex process that involves the enzymatic conversion of thyroxine (T4) into Triiodoiron. This process is catalyzed by the enzyme 5'-deiodinase, which removes an iodine atom from the outer ring of T4 to produce Triiodoiron. The synthesis of Triiodoiron is regulated by the hypothalamus-pituitary-thyroid axis, which responds to changes in circulating levels of thyroid hormones.
Wissenschaftliche Forschungsanwendungen
Triiodoiron has been extensively studied for its role in metabolism, growth and development, and thermogenesis. It has also been investigated for its potential therapeutic applications, including the treatment of hypothyroidism, obesity, and metabolic disorders. Triiodoiron has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and energy expenditure.
Eigenschaften
CAS-Nummer |
15600-49-4 |
|---|---|
Produktname |
Triiodoiron |
Molekularformel |
FeI3 |
Molekulargewicht |
436.56 g/mol |
IUPAC-Name |
triiodoiron |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
Kanonische SMILES |
[Fe+3].[I-].[I-].[I-] |
Andere CAS-Nummern |
15600-49-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



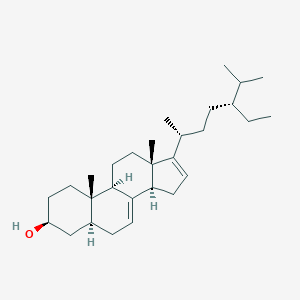
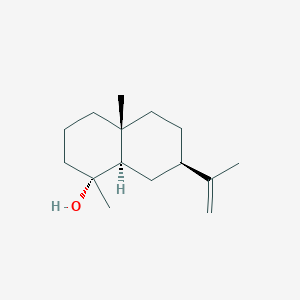
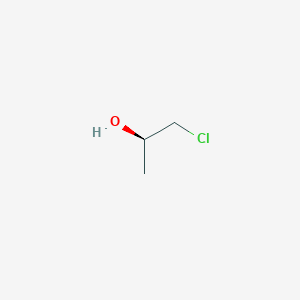
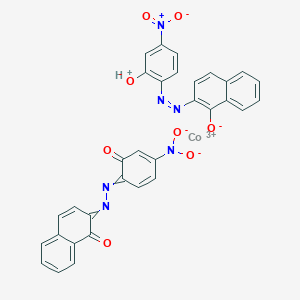
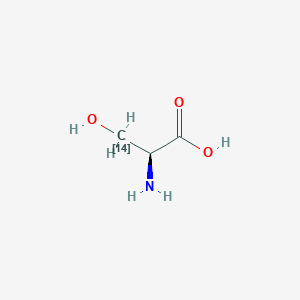
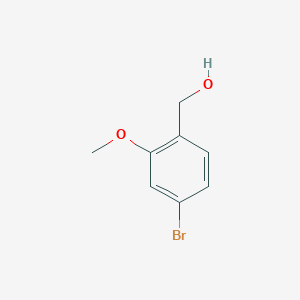
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
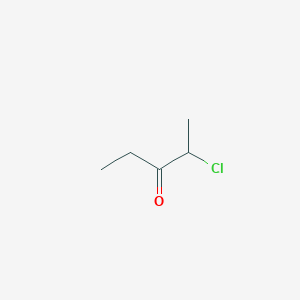
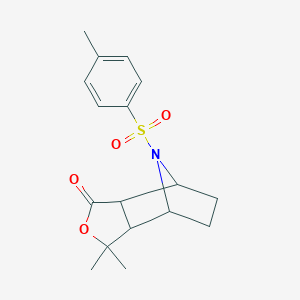
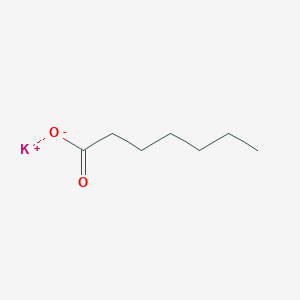
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
